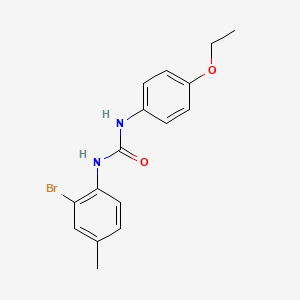
N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea, also known as BMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMEP is a urea derivative that has been synthesized and studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea is not fully understood. However, it has been suggested that N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has been shown to enhance the binding of GABA to the receptor, leading to an increase in GABAergic neurotransmission. This mechanism of action may contribute to the anxiolytic and anticonvulsant effects of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of GABAergic neurons in the brain, leading to a decrease in neuronal excitability. N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has also been shown to decrease the release of glutamate, which is the main excitatory neurotransmitter in the central nervous system. Additionally, N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the release of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize, making it readily available for research purposes. Additionally, N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea also has some limitations for lab experiments. It has a low solubility in water, which may limit its use in certain assays. Additionally, the exact mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea. Further research is needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea and its potential therapeutic applications. Additionally, studies are needed to determine the optimal dosage and administration route for N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea. Further research is also needed to determine the potential side effects of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea and its safety profile. Overall, the study of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has the potential to lead to the development of new treatments for a variety of neurological and inflammatory conditions.
Synthesis Methods
N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenylamine and 4-ethoxyphenyl isocyanate. The reaction yields N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea as a white crystalline powder with a high purity level. The synthesis method is relatively simple and efficient, making N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea a promising candidate for further research.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-3-21-13-7-5-12(6-8-13)18-16(20)19-15-9-4-11(2)10-14(15)17/h4-10H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQMLAVEXKOZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-3-(4-ethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)

![3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)


![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)
